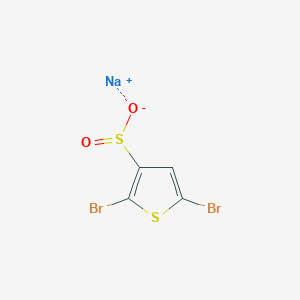![molecular formula C12H14F3N3O2 B13180598 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate CAS No. 1221723-70-1](/img/structure/B13180598.png)
2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is a synthetic compound used primarily in scientific research. It is characterized by the presence of a trifluoroethyl group, a pyrrolidine ring, and a pyridine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate typically involves the reaction of 6-(pyrrolidin-1-yl)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The pyrrolidine and pyridine rings contribute to the binding affinity and specificity of the compound for its targets, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
- 2,2,2-Trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate
- 2,2,2-Trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-2-yl]carbamate
Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate exhibits unique properties such as higher stability and enhanced binding affinity due to the specific positioning of the trifluoroethyl group and the pyrrolidine ring. These features make it a valuable compound in various research applications .
Propriétés
Numéro CAS |
1221723-70-1 |
|---|---|
Formule moléculaire |
C12H14F3N3O2 |
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(6-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)8-20-11(19)17-9-3-4-10(16-7-9)18-5-1-2-6-18/h3-4,7H,1-2,5-6,8H2,(H,17,19) |
Clé InChI |
JTTIVCJJQWNFKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
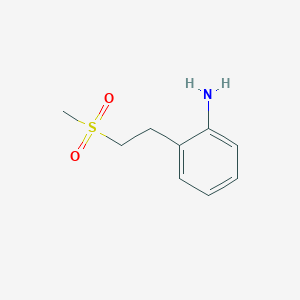
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
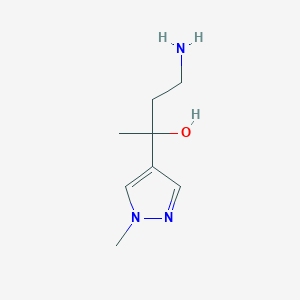
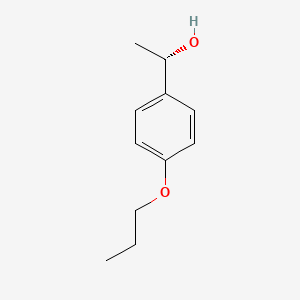
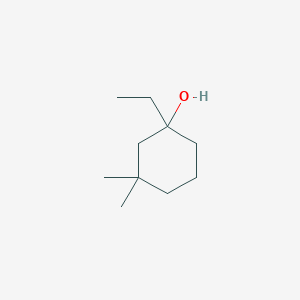
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
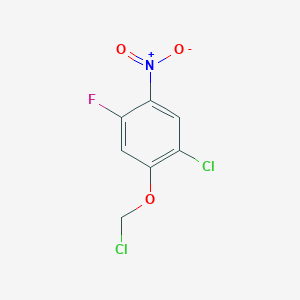
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
